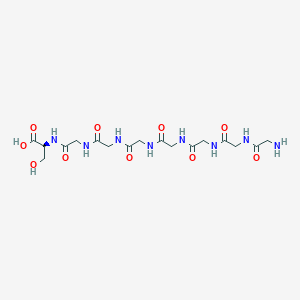
Glycylglycylglycylglycylglycylglycylglycyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycylglycylglycylglycylglycylglycylglycyl-L-serine is a synthetic peptide composed of eight glycine residues followed by a single L-serine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycylglycylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first glycine residue to the resin, followed by the stepwise addition of the remaining glycine residues and finally the L-serine residue. Each amino acid addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid .
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines automate the repetitive cycles of deprotection, washing, and coupling, significantly reducing the time and labor required for peptide synthesis. Additionally, high-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Glycylglycylglycylglycylglycylglycylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, which can further react to form more complex structures.
Reduction: Reduction reactions can target the peptide bonds, potentially leading to the cleavage of the peptide chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can yield serine derivatives with additional hydroxyl groups, while reduction can lead to shorter peptide fragments .
Applications De Recherche Scientifique
Glycylglycylglycylglycylglycylglycylglycyl-L-serine has several scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It can be utilized in the development of biomaterials and nanotechnology
Mécanisme D'action
The mechanism of action of Glycylglycylglycylglycylglycylglycylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The serine residue can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations and interact with different biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other glycine-rich peptides and serine-containing peptides, such as Glycylglycylglycylglycyl-L-serine and Glycylglycylglycyl-L-serine.
Uniqueness
Glycylglycylglycylglycylglycylglycylglycyl-L-serine is unique due to its extended glycine sequence, which imparts flexibility and conformational adaptability. This makes it particularly useful in studies of peptide dynamics and interactions .
Propriétés
Numéro CAS |
828936-04-5 |
|---|---|
Formule moléculaire |
C17H28N8O10 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H28N8O10/c18-1-10(27)19-2-11(28)20-3-12(29)21-4-13(30)22-5-14(31)23-6-15(32)24-7-16(33)25-9(8-26)17(34)35/h9,26H,1-8,18H2,(H,19,27)(H,20,28)(H,21,29)(H,22,30)(H,23,31)(H,24,32)(H,25,33)(H,34,35)/t9-/m0/s1 |
Clé InChI |
BOWHAINFFRYKPT-VIFPVBQESA-N |
SMILES isomérique |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
SMILES canonique |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)(phenyl)methanone](/img/structure/B14219074.png)
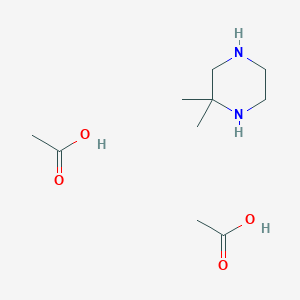


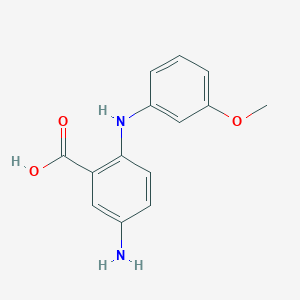

![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)
![1-Bromo-2-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B14219106.png)
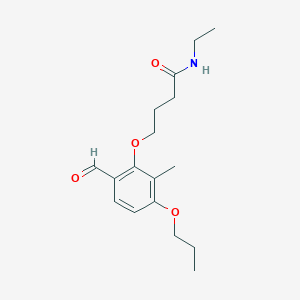
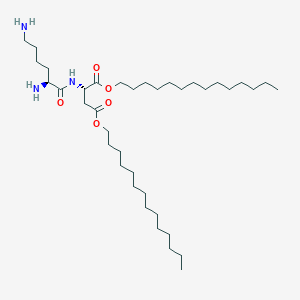
![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)


